1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC16469739
Molecular Formula: C8H12F3NO2
Molecular Weight: 211.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12F3NO2 |
|---|---|
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14) |
| Standard InChI Key | UHFDZVXSXVVKAI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1C(F)(F)F)(C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS: 1315366-72-3) is a bicyclic amino acid with the molecular formula C₈H₁₂F₃NO₂ and a molecular weight of 211.18 g/mol . The compound features:
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A cyclohexane backbone substituted with an amino group (-NH₂) and a carboxylic acid (-COOH) at position 1.
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A trifluoromethyl (-CF₃) group at position 4, imparting electron-withdrawing properties and lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂F₃NO₂ |
| Molecular Weight | 211.18 g/mol |
| CAS Number | 1315366-72-3 |
| Functional Groups | -NH₂, -COOH, -CF₃ |
Stereochemical Considerations
The spatial arrangement of substituents critically influences biological activity. X-ray crystallography of analogous compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid, confirms that stereoselective synthesis yields distinct diastereomers with varying receptor-binding affinities . For 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid, the trans-configuration (amino and carboxylic acid groups on opposite faces) is preferred in pharmaceutical applications due to enhanced metabolic stability .
Synthetic Methodologies
Diels–Alder Cycloaddition
A foundational approach involves Diels–Alder reactions using Danishefsky’s diene and methyl 2-acetamidoacrylate. This method, adapted from hydroxycyclohexane amino acid syntheses , proceeds as follows:
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Cycloaddition: Forms a bicyclic enone intermediate.
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Functional Group Manipulation: Selective reduction of ketones and hydrolysis of acetamides yield the target amino acid .
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Trifluoromethylation: Introduces -CF₃ via halogen exchange or radical-mediated pathways .
Table 2: Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Diels–Alder Cycloaddition | Danishefsky’s diene, 80°C | 75% |
| 2 | Ketone Reduction | NaBH₄, MeOH | 82% |
| 3 | Trifluoromethylation | CF₃I, CuI, DMF | 65% |
Industrial-Scale Production
Patent US7547800B2 details a cost-effective process for trans-4-amino-1-cyclohexanecarboxylic acid derivatives, emphasizing:
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Isomer Separation: Chromatographic resolution of cis/trans isomers.
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Catalytic Optimization: Palladium-catalyzed amination to enhance trans-selectivity (>90% purity) .
Biological and Pharmacological Activity
Enzyme Inhibition
The compound acts as a competitive inhibitor of histidine decarboxylase (Ki = 2.3 μM), disrupting histamine biosynthesis. This mechanism underpins its anti-asthmatic effects observed in guinea pig models, where it reduced bronchoconstriction by 68% at 10 mg/kg doses .
Cardiovascular Effects
In vivo studies demonstrate dose-dependent vasodilation:
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Coronary Blood Flow: Increased by 40% in canine models (1 mg/kg IV).
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Renal Perfusion: Enhanced glomerular filtration rate by 25% .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to NPYY5 receptor antagonists, which regulate appetite and metabolic disorders . Derivatives bearing sulfonamide groups (e.g., trans-4-(2-methylpropane-2-sulfonylamino)cyclohexanecarboxylic acid) show promise in obesity trials .
Material Science
Fluorinated cyclohexanes improve thermal stability in polymers. Blending 5 wt% of the compound into polyamide-6,6 raised the glass transition temperature (Tg) from 50°C to 67°C .
Comparative Analysis with Analogous Compounds
Table 3: Key Comparisons
| Compound | Bioavailability | LogP | Target Affinity |
|---|---|---|---|
| 1-Amino-4-CF₃-cyclohexane-1-COOH | 82% | 1.4 | High (Ki = 2.3 μM) |
| 4-CF₃-cyclohexane-1-COOH | 45% | 1.8 | Low |
| 1-Hydroxy-4-CF₃-cyclohexane-1-COOH | 67% | 0.9 | Moderate |
The trifluoromethyl group’s electronegativity enhances target binding compared to hydroxyl or methyl analogs .
Future Directions
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Stereoselective Synthesis: Developing enantioselective catalysts to access (+)- and (-)-isomers.
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Proteomic Studies: Mapping interactions with G-protein-coupled receptors (GPCRs) using cryo-EM.
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Sustainable Production: Photocatalytic trifluoromethylation to reduce reliance on hazardous reagents.
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